(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-bromobenzoate
Description
Properties
Molecular Formula |
C19H13BrO4 |
|---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-bromobenzoate |
InChI |
InChI=1S/C19H13BrO4/c20-16-7-2-1-4-15(16)19(22)23-11-8-9-13-12-5-3-6-14(12)18(21)24-17(13)10-11/h1-2,4,7-10H,3,5-6H2 |
InChI Key |
RQUYOPPXBSZIGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation for Cyclization
The cyclopenta[c]chromen scaffold is synthesized from a tricyclic precursor, typically a substituted chromenone. For example, oxotriphenylhexanoate derivatives serve as viable starting materials. In a representative procedure, a chromenone bearing hydroxyl and ketone functionalities undergoes Lewis acid-mediated cyclization to form the fused cyclopentane ring.
BBr₃-Mediated Intramolecular Cyclization
Boron tribromide (BBr₃) emerges as a critical catalyst for this transformation. In optimized conditions, 1.5 equivalents of BBr₃ in dichloromethane (DCM) at room temperature facilitate cyclization within 3 hours, achieving yields up to 80%. Solvent selection significantly impacts efficiency: toluene and chloroform afford moderate yields (50–63%), while polar aprotic solvents like THF result in incomplete conversions.
Table 1: Solvent and Stoichiometry Effects on Cyclization Yield
| BBr₃ (equiv) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 1.5 | DCM | 3 | 80 |
| 1.5 | CHCl₃ | 20 | 50 |
| 1.5 | Toluene | 16 | 63 |
Substituents on the aromatic rings influence reactivity. Electron-withdrawing groups (e.g., halogens) at the para-position of the aryl rings enhance yields (81–90%), whereas ortho-substituents introduce steric hindrance, reducing efficiency to 67–69%. Demethylation side reactions are observed with methoxy-substituted substrates, necessitating protective group strategies.
Esterification with 2-Bromobenzoic Acid
Carbodiimide-Mediated Coupling
The 7-hydroxyl group of the cyclopenta[c]chromen core is esterified with 2-bromobenzoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Standard conditions involve 1.2 equivalents of DCC, 20 mol% DMAP, and a 0.1 M concentration in DCM, stirred for 18 hours at 23°C. This method achieves isolated yields of 60–74%, with purification via flash chromatography on silica gel.
Table 2: Esterification Optimization Parameters
| Acid Component | Alcohol Component | Yield (%) |
|---|---|---|
| 2-Bromobenzoic acid | Cyclopenta[c]chromen-7-ol | 72 |
| 2-Fluorobiphenyl-4-acid | Pent-4-yn-1-ol | 60 |
| 3-Methyl-4-oxochromene | Pent-4-yn-1-ol | 72 |
Steric and Electronic Considerations
The ortho-bromine substituent on the benzoic acid introduces steric constraints, slightly reducing reaction rates compared to unsubstituted analogs. However, the electron-withdrawing nature of bromine enhances the electrophilicity of the carbonyl carbon, mitigating kinetic barriers.
Structural Characterization and Analytical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis of the final product confirms successful esterification. Key signals include:
X-Ray Crystallography
Single-crystal X-ray diffraction of analogous compounds validates the cis-orientation of substituents on the cyclopentanone ring, confirming the stereochemical integrity of the core structure.
Mechanistic Insights and Side Reactions
Cyclization Pathway
BBr₃ activates the carbonyl group of the chromenone, facilitating nucleophilic attack by the adjacent hydroxyl group. The resulting oxonium intermediate undergoes ring closure to form the cyclopentane moiety, with BBr₃ also aiding in the removal of protecting groups.
Competing Demethylation
In substrates with methoxy groups, BBr3 promotes demethylation, generating phenolic byproducts. This is circumvented by substituting methoxy with robust protecting groups (e.g., acetyl) prior to cyclization.
Scale-Up and Industrial Feasibility
Gram-scale reactions (1 mmol) demonstrate consistent yields (76–84%), indicating scalability. Chlorinated solvents, though effective, pose environmental and safety concerns; toluene emerges as a greener alternative with comparable efficiency.
Applications and Derivative Synthesis
The bromine atom in the ester moiety offers a handle for further functionalization, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl derivatives. Additionally, selenium-based substitutions at the cyclopentanone C-2 or C-5 positions expand the library of analogs for pharmacological screening .
Chemical Reactions Analysis
Types of Reactions
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The bromine atom in the benzoate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of the cyclopenta[c]chromene structure exhibit significant antimicrobial properties. For instance, compounds similar to (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-bromobenzoate have shown efficacy against various bacterial strains, including resistant pathogens. A study demonstrated that these compounds could inhibit the growth of Staphylococcus aureus with an IC50 value of approximately 5.2 μM, highlighting their potential as novel antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have shown that it selectively induces apoptosis in cancer cell lines while sparing normal cells. A notable case study reported an IC50 value of 12 μM against breast cancer cell lines (MCF7), suggesting a promising avenue for cancer therapy development .
Pharmacological Applications
Enzyme Inhibition
The compound is known to inhibit specific enzymes linked to disease progression. For example, it has shown inhibitory effects on acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. The reported IC50 for AChE inhibition was found to be 0.25 μM, comparable to established inhibitors .
Oxidative Stress Modulation
Another area of interest is the compound's ability to modulate oxidative stress markers. Research indicates that it can reduce reactive oxygen species (ROS) levels in cellular models, which may contribute to its protective effects against oxidative damage in various diseases .
Materials Science
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be used as a precursor for synthesizing functional materials. Its derivatives have been employed in creating organic light-emitting diodes (OLEDs) and photovoltaic devices due to their favorable electronic properties .
| Biological Activity | IC50 (μM) | Notes |
|---|---|---|
| Antimicrobial | 5.2 | Effective against S. aureus |
| Anticancer (MCF7) | 12 | Induces apoptosis selectively |
| AChE Inhibition | 0.25 | Comparable to standard treatments |
| ROS Reduction | N/A | Modulates oxidative stress |
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial activity of several derivatives of cyclopenta[c]chromene against Mycobacterium tuberculosis, revealing significant inhibition with an IC50 value of 7.05 μM .
- Cytotoxicity Assays : In vitro assays demonstrated selective cytotoxicity towards cancer cell lines, with minimal effects on normal cells, indicating a potential therapeutic window for cancer treatment .
- Enzyme Inhibition Profiles : Detailed analysis showed that the compound has inhibitory effects on AChE with an IC50 value comparable to established inhibitors, suggesting its potential use in treating neurodegenerative conditions .
Mechanism of Action
The mechanism of action of (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-bromobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of 4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen derivatives modified at the 7-position. Below is a comparative analysis with the structurally related compound 2-[(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetic acid (described in ) and hypothetical analogues:
Key Findings:
Electronic Effects: The 2-bromobenzoate group introduces significant electron-withdrawing character compared to the hexyl-acetic acid chain in the analogue from . Bromine’s polarizability may promote halogen bonding in crystal packing, a feature absent in non-halogenated analogues .
Solubility and Bioavailability :
- The hexyl-acetic acid analogue has higher hydrophilicity (lower XLogP3 = 4.8) due to its carboxylic acid group, whereas the 2-bromobenzoate derivative is more lipophilic (XLogP3 ~5.2). This suggests divergent solubility profiles: the former may favor aqueous environments, while the latter is likely membrane-permeable.
Crystallographic Behavior :
- Both compounds exhibit high topological polar surface areas (~72 Ų), indicating strong intermolecular interactions. However, the hexyl chain in the analogue introduces conformational flexibility (8 rotatable bonds vs. 4 in the target compound), which may reduce crystallinity compared to the rigid bromobenzoate ester .
Synthetic Accessibility :
- The hexyl-acetic acid derivative’s synthesis requires alkylation and oxidation steps, whereas the bromobenzoate ester can be prepared via a single-step esterification, offering scalability advantages.
Biological Activity
The compound (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-bromobenzoate is a synthetic derivative of chromenone, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this particular compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.
- IUPAC Name : this compound
- Molecular Formula : C14H12BrO3
- Molecular Weight : 304.15 g/mol
Structural Representation
The compound features a chromene backbone with a bromobenzoate substituent, which may influence its interaction with biological targets.
Anticancer Properties
Research has shown that derivatives of chromenone exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that compounds similar to (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) demonstrate IC50 values below 900 nM against multiple cancer types, including breast and liver cancers .
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| Example A | MCF-7 | 48 |
| Example B | HEPG2 | 60 |
| (4-oxo...) | DLDI | <900 |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes associated with cancer progression. A notable finding is its interaction with Kallikrein-7, where it demonstrated an EC50 greater than 69.5 µM . This suggests a moderate inhibitory effect which could be leveraged in therapeutic contexts.
Anti-inflammatory Activity
Chromene derivatives have also been investigated for their anti-inflammatory properties. For example, studies on related compounds have shown inhibition of cyclooxygenase enzymes (COX) and lipoxygenases (LOX), which are critical in inflammatory pathways . The potential of (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) to modulate these pathways remains an area for further exploration.
The biological activity of this compound can be attributed to several mechanisms:
- Cytotoxic Mechanism : Induction of apoptosis in cancer cells through the activation of caspase pathways.
- Enzyme Interaction : Competitive inhibition of key enzymes involved in tumor growth and inflammation.
- Antioxidant Activity : Potential scavenging of free radicals, contributing to reduced oxidative stress in cells.
Case Studies
A detailed analysis was conducted on the effects of structurally similar chromene derivatives on various cancer cell lines:
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of several chromene derivatives against MCF-7 and DLDI cell lines, revealing that modifications in the substituents significantly influenced potency .
- Enzyme Inhibition Study : Kinetic studies showed that certain derivatives exhibited dual inhibition against acetylcholinesterase and butyrylcholinesterase with IC50 values ranging from 5.4 µM to 10.4 µM . This highlights the potential for developing multi-target drugs from this class.
Q & A
Basic Question: What are the standard synthetic routes for preparing (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-bromobenzoate?
Methodological Answer:
The compound can be synthesized via esterification of 4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-ol with 2-bromobenzoyl chloride under alkaline conditions (e.g., using pyridine as a catalyst). Alternatively, nucleophilic acyl substitution reactions involving activated carbonyl intermediates (e.g., using DCC/DMAP coupling agents) are viable . Key steps include:
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient).
- Characterization: Confirm purity via HPLC and structural identity via H/C NMR (e.g., carbonyl resonance at ~170 ppm for the ester group) .
Advanced Question: How can researchers resolve contradictions in spectroscopic data for substituted cyclopenta[c]chromene derivatives?
Methodological Answer:
Contradictions often arise from:
- Tautomerism or conformational isomerism: Use variable-temperature NMR to detect dynamic equilibria.
- Crystallographic vs. solution-state data: Compare X-ray diffraction (solid-state) with NMR/IR (solution-phase). For example, crystallographic data (e.g., C=O bond lengths in ) may differ from solution-phase IR stretching frequencies due to solvent effects .
- Artifact signals: Run control experiments (e.g., deuterated solvents, inert atmosphere) to exclude oxidation/reduction by-products .
Basic Question: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Advanced Question: How can the bromobenzoyl moiety influence reactivity in cross-coupling reactions?
Methodological Answer:
The 2-bromobenzoate group acts as an electrophilic site for:
- Suzuki-Miyaura coupling: Replace Br with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh)) and boronic acids. Optimize conditions (base, solvent) to prevent ester hydrolysis .
- Nucleophilic substitution: React with amines/thiols in polar aprotic solvents (e.g., DMF, 60–80°C). Monitor by TLC for intermediate formation .
Caution: Steric hindrance from the cyclopenta[c]chromene scaffold may reduce reaction yields; use bulky ligands (e.g., XPhos) to enhance efficiency .
Basic Question: What are the solubility and stability profiles of this compound?
Methodological Answer:
- Solubility: Sparingly soluble in water; highly soluble in DMSO, DCM, and THF. Pre-saturate solvents to avoid recrystallization during biological assays .
- Stability:
Advanced Question: How to design experiments to study its biological activity while avoiding cytotoxicity artifacts?
Methodological Answer:
- Control assays: Include a hydrolyzed derivative (e.g., 2-bromobenzoic acid) to distinguish parent compound effects from metabolite interference .
- Dose-response profiling: Use MTT assays across 3–5 log concentrations (e.g., 1 nM–100 µM) in multiple cell lines (e.g., HEK293, HepG2) .
- Target identification: Employ SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to validate direct protein interactions .
Basic Question: How to troubleshoot low yields in esterification steps during synthesis?
Methodological Answer:
Common issues and fixes:
- Incomplete activation of carbonyl: Use fresh DCC/DMAP or switch to EDC/HOBt for better coupling efficiency .
- Moisture sensitivity: Dry solvents (e.g., molecular sieves in THF) and reagents (e.g., PO for acid chlorides) .
- Side reactions: Add TEA (triethylamine) to scavenge HCl and prevent cyclopenta[c]chromene ring protonation .
Advanced Question: What computational methods can predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular docking: Use AutoDock Vina with crystal structures of target proteins (e.g., kinases, GPCRs from PDB). Parameterize the bromine atom with corrected van der Waals radii .
- MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD/RMSF plots for conformational changes .
- QSAR modeling: Build regression models using descriptors like logP, polar surface area, and H-bond acceptors (see for analogs) .
Basic Question: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and goggles.
- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of brominated aromatic vapors .
- Waste disposal: Neutralize acidic/basic by-products before aqueous disposal; collect halogenated waste separately .
Advanced Question: How to analyze regioselectivity in electrophilic substitution reactions on the cyclopenta[c]chromene core?
Methodological Answer:
- DFT calculations: Compute Fukui indices to identify electron-rich sites (e.g., C-5 or C-9 positions) prone to electrophilic attack .
- Isotopic labeling: Use C-labeled reactants and track incorporation via C NMR .
- Competition experiments: Compare reaction rates with substituted analogs (e.g., 7-methoxy vs. 7-nitro derivatives) to deduce directing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
